molecular formula C11H17N3O B2625817 2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine CAS No. 2199901-67-0

2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine

Cat. No. B2625817
CAS RN: 2199901-67-0
M. Wt: 207.277
InChI Key: WQUBUWINRGMFEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of pyrimidine derivatives can be achieved through the reaction of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine” is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is a six-membered heterocycle containing two nitrogen atoms .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral Activity : Studies have explored the synthesis of pyrimidine analogs, such as those related to sangivamycin and toyocamycin, for their potential antiviral activities. These compounds have shown activity against human cytomegalovirus and herpes simplex virus type 1, indicating their potential as antiviral agents (Saxena et al., 1990).
  • Antimicrobial and Antifungal Properties : Derivatives of pyrimidine-2(1H)-selenone have been synthesized and evaluated for their strong antimicrobial activities against selected strains of Gram-positive bacteria and fungi. The study explored how the position of a methoxy substituent influences biological activity and crystal structure (Żesławska et al., 2020).
  • Anti-inflammatory, Analgesic, and Antipyretic Activities : Research into novel pyrazolone derivatives attached to a pyrimidine moiety has shown potential anti-inflammatory, analgesic, and antipyretic activities, emphasizing the role of specific substituents in enhancing biological effects (Antre et al., 2011).

Chemical Synthesis and Methodologies

  • Novel Synthesis Approaches : Innovative methods for synthesizing pyrimidine derivatives have been developed, including the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate, showcasing the efficiency and high yield of the synthesis process (Liu Guo-ji, 2009).
  • Facile Synthesis Techniques : Studies have demonstrated efficient, one-step procedures for synthesizing 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives via acid-catalyzed reactions, highlighting the simplicity and moderate to good yields of these methods (Gazizov et al., 2015).

properties

IUPAC Name

2-methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9-12-6-5-11(13-9)15-8-10-4-3-7-14(10)2/h5-6,10H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUBUWINRGMFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OCC2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine

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